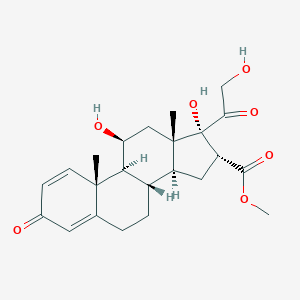
Methyl prednisolone-16alpha-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl prednisolone-16alpha-carboxylate is a methyl prednisolone-16-carboxylate, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a prednisolone-16alpha-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1.1 Anti-Inflammatory Treatment
Methyl prednisolone-16alpha-carboxylate is primarily utilized in the treatment of inflammatory conditions. Its formulation allows for potent local action with minimal systemic absorption, thereby reducing the risk of side effects commonly associated with systemic corticosteroids. Research indicates that this compound exhibits anti-inflammatory effects significantly greater than those of prednisolone, making it suitable for conditions such as:
- Dermatitis: Topical applications have shown effectiveness in managing inflammatory skin diseases.
- Rheumatoid Arthritis: Its use in joint injections has been documented to alleviate pain and swelling.
1.2 Immunosuppressive Therapy
In autoimmune disorders, this compound serves as an immunosuppressant, helping to control excessive immune responses. Case studies have demonstrated its effectiveness in treating conditions like lupus erythematosus and multiple sclerosis, where it helps mitigate symptoms by dampening immune activity.
Research Applications
2.1 Pharmacological Studies
Studies have focused on the pharmacokinetics and pharmacodynamics of this compound, revealing its favorable profile in terms of potency and duration of action. For instance, a study indicated that the compound is 14 times more potent than prednisolone in topical applications, which supports its use in formulations aimed at localized treatment without systemic effects .
2.2 Development of Antedrugs
The concept of "antedrugs" involves designing compounds that remain inactive until metabolized into their active forms within the target tissue. This compound fits this model well, as modifications at the C-16 position enhance its local activity while minimizing systemic exposure . This approach has led to advancements in steroid formulations that are safer for long-term use.
Case Studies
Eigenschaften
CAS-Nummer |
111802-47-2 |
|---|---|
Molekularformel |
C23H30O7 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
methyl (8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-21-7-6-13(25)8-12(21)4-5-14-15-9-16(20(28)30-3)23(29,18(27)11-24)22(15,2)10-17(26)19(14)21/h6-8,14-17,19,24,26,29H,4-5,9-11H2,1-3H3/t14-,15-,16-,17-,19+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
SNIXVWCOGOOOGH-UAHQIDPDSA-N |
SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |
Kanonische SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Synonyme |
6-methoxycarbonyl prednisolone 6-methoxycarbonylprednisolone methyl 11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione-16-carboxylic acid methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate MTDPDC TDPDC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















